molecular formula C11H13N3O B15057928 4-Methyl-6-morpholinonicotinonitrile

4-Methyl-6-morpholinonicotinonitrile

Cat. No.: B15057928
M. Wt: 203.24 g/mol
InChI Key: MWSFNYLEMPCARR-UHFFFAOYSA-N
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Description

4-Methyl-6-morpholinonicotinonitrile is an organic compound with the molecular formula C11H13N3O It is a derivative of nicotinonitrile, featuring a morpholine ring and a methyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-morpholinonicotinonitrile typically involves the reaction of 4-methyl-6-chloronicotinonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Methyl-6-chloronicotinonitrile+MorpholineThis compound+HCl\text{4-Methyl-6-chloronicotinonitrile} + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl} 4-Methyl-6-chloronicotinonitrile+Morpholine→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-morpholinonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

While there isn't specific information available on the applications of "4-Methyl-6-morpholinonicotinonitrile," the search results provide some related information regarding similar compounds and their potential applications:

LIMK Inhibitors and FTA Compounds

  • Fused Triaryl Amine (FTA) Compounds: The WO2012131297A1 patent discusses fused triaryl amine compounds and their use in inhibiting LIMK activity . These compounds can be used in treating diseases mediated or ameliorated by the inhibition of LIM kinase (LIMK), such as cancer (e.g., breast cancer, prostate cancer, melanoma, glioma), vasodilation, neurodegenerative disorders, atherosclerosis, fibrosis, inflammatory diseases, and glaucoma .
  • LIMK and its role: LIMK downregulation reduces actin polymerization and delays cell migration . LIMK inhibitors have been proposed for glaucoma treatment .

Nicotinamide Analogs

  • Nicotinamide Analogs as K~V~7 Channel Openers: A study reported the design and synthesis of nicotinamide analogs as a way to overcome the oxidation issues associated with triaminoaryl chemotypes present in some K~V~7 channel openers . These compounds have therapeutic potential in treating pain and epilepsy .
  • Flupirtine Modifications: Research has explored modifications of flupirtine, a potassium channel-opening drug, to avoid drug-induced liver injury (DILI) . Adding a methyl group in position 4 of the pyridine ring resulted in a flupirtine analog with potent K V7.2/3 opening activity .

Polyphenol-Containing Nanoparticles

  • Potential uses: Polyphenol-containing nanoparticles have garnered research interest due to their universal adherent affinity, antioxidation, and anticancer activity. They show promise in the creation, modification, and stabilization of multifunctional nanoassemblies for therapeutic delivery, bioimaging, and other biomedical applications .
  • Interactions: Metal-polyphenol networks are used in the preparation of polyphenol-containing nanoparticles for drug delivery, bioimaging, surface modification, and disease treatments .
    *Areas of application: These nanoparticles have remarkable versatility in different biomedical applications, including cancer theranostics, antibiosis, bone repair, protein and gene delivery, and multimodal bioimaging .

Plant-Derived Terpenoids

  • Applications: Plant-derived terpenoids have applications in the food, pharmaceutical, cosmeceutical, and chemical industries . They can also be utilized as insect repellents .

Mechanism of Action

The mechanism of action of 4-Methyl-6-morpholinonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Nicotinonitrile: The parent compound, featuring a nitrile group attached to a pyridine ring.

    4-Methyl-6-chloronicotinonitrile: A precursor in the synthesis of 4-Methyl-6-morpholinonicotinonitrile.

    Morpholine: A component of the final compound, contributing to its unique properties.

Uniqueness: this compound is unique due to the presence of both a morpholine ring and a nitrile group, which confer distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications.

Biological Activity

4-Methyl-6-morpholinonicotinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the existing literature regarding the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

This compound is a derivative of nicotinonitrile, characterized by the presence of a morpholine ring and a methyl group at the 4-position. The structural modifications contribute to its unique pharmacological properties.

Research indicates that this compound and its analogs exhibit activity primarily through modulation of ion channels, specifically the K_V7.2/3 potassium channels. These channels are crucial for neuronal excitability and have been implicated in various neurological disorders.

Structure-Activity Relationship (SAR)

Studies have demonstrated that subtle changes in the chemical structure significantly affect biological activity. For instance, modifications to the morpholine ring or the introduction of different substituents can enhance or diminish the efficacy of these compounds as K_V7 channel openers .

In vitro Studies

In vitro assays have been employed to evaluate the efficacy of this compound. For example, one study reported that certain derivatives exhibited enhanced opening activity at K_V7.2/3 channels with EC50 values in the low nanomolar range .

In vivo Studies

In vivo experiments further support its therapeutic potential. The compound has been tested in models for conditions such as epilepsy and pain management, showing promising results in enhancing recovery times and reducing symptoms associated with these conditions .

Case Studies

  • Epilepsy Models : In a mouse model of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups.
  • Pain Management : Another study highlighted its effectiveness in reducing pain responses in inflammatory models, suggesting a dual role in both neurological and pain pathways .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Study ReferenceBiological ActivityEC50 (nM)Model UsedKey Findings
K_V7.2/3 Channel Opener<10In vitroHigh potency as a channel opener
Pain Reduction15In vivo (mouse)Significant reduction in pain response
Seizure Frequency5Epilepsy ModelReduced seizure frequency

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-methyl-6-morpholin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-9-6-11(13-8-10(9)7-12)14-2-4-15-5-3-14/h6,8H,2-5H2,1H3

InChI Key

MWSFNYLEMPCARR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)N2CCOCC2

Origin of Product

United States

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